GSK-923295: A Deep Dive into its Mechanism of Action as a First-in-Class CENP-E Inhibitor
GSK-923295: A Deep Dive into its Mechanism of Action as a First-in-Class CENP-E Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GSK-923295, a novel, first-in-class, allosteric inhibitor of the centromere-associated protein-E (CENP-E) kinesin motor protein. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this antimitotic agent.
Core Mechanism: Allosteric Inhibition of CENP-E ATPase Activity
GSK-923295 functions as a potent and specific inhibitor of CENP-E, a crucial motor protein for chromosome alignment during mitosis.[1][2][3] Unlike competitive inhibitors, GSK-923295 binds to an allosteric site on the CENP-E motor domain.[1][4] This binding event does not prevent the interaction of CENP-E with microtubules or ATP. Instead, it inhibits the release of inorganic phosphate (Pi) from the active site following ATP hydrolysis.[1] This stalls the motor protein in a high-affinity, microtubule-bound state, effectively tethering the chromosomes and preventing their proper congression to the metaphase plate.[1]
The inhibition of the microtubule-stimulated ATPase activity of CENP-E is a key aspect of GSK-923295's mechanism.[1][5] This leads to a failure of metaphase chromosome alignment and sustained activation of the spindle assembly checkpoint (SAC).[1][6] The persistent SAC signal ultimately triggers mitotic arrest and subsequent apoptosis, or programmed cell death, in cancer cells.[2][6]
Quantitative Analysis of GSK-923295 Activity
The potency and selectivity of GSK-923295 have been characterized through various preclinical studies. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibition Constants (Ki)
| Species | Ki (nM) | Reference |
| Human | 3.2 ± 0.2 | [1][5] |
| Canine | 1.6 ± 0.1 | [5] |
Table 2: In Vitro Growth Inhibition (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW48 | Colon | 17.2 | [5] |
| RKO | Colon (BRAF mutant) | 55.6 | [5] |
| SW620 | Colon (KRAS mutant) | 42 | [5] |
| HCT116 | Colon (KRAS mutant) | 51.9 | [5] |
| Pediatric Preclinical Testing Program (PPTP) Panel (median) | Various | 27 | [7][8][9] |
| PPTP ALL Panel (median) | Acute Lymphoblastic Leukemia | 18 | [7][8][9] |
| PPTP Neuroblastoma Panel (median) | Neuroblastoma | 39 | [7][8][9] |
| Human Neuroblastoma Cell Lines (average) | Neuroblastoma | 41 | [5] |
Table 3: Phase I Clinical Trial Data
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 190 mg/m² | [10][11] |
| Terminal Elimination Half-life | 9-11 hours | [10][11] |
| Route of Administration | 1-hour intravenous infusion | [10][11] |
| Dosing Schedule | Once weekly for 3 consecutive weeks, every 4 weeks | [10][11] |
Signaling Pathway and Cellular Consequences
The inhibition of CENP-E by GSK-923295 initiates a cascade of events within the dividing cell, as depicted in the following signaling pathway diagram.
Caption: Signaling pathway of GSK-923295 action.
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of GSK-923295.
CENP-E ATPase Activity Assay
Objective: To determine the inhibitory effect of GSK-923295 on the microtubule-stimulated ATPase activity of CENP-E.
Methodology:
-
A library of small organic compounds was screened for inhibition of CENP-E microtubule-stimulated ATPase activity.[1]
-
The concentration-dependent inhibition of the CENP-E motor domain's ATPase activity by GSK-923295 was measured in the presence and absence of microtubules.[1]
-
The mode of inhibition with respect to ATP and microtubules was determined to characterize the nature of the interaction.[1]
In Vitro Cell Proliferation Assay
Objective: To assess the growth inhibitory activity of GSK-923295 across a panel of cancer cell lines.
Methodology:
-
A panel of 237 human cancer cell lines was exposed to GSK-923295 to determine the 50% growth inhibition (GI50) values.[1]
-
For the Pediatric Preclinical Testing Program (PPTP), 23 cell lines were exposed to GSK-923295 at concentrations ranging from 1.0 nM to 10.0 µM for 96 hours.[7][8][9]
-
Cell viability was measured using standard methods to calculate the IC50 values.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of GSK-923295 in animal models.
Methodology:
-
Human tumor xenografts, such as the Colo205 colon tumor cell line, were established in immunocompromised mice.[1]
-
GSK-923295 was administered to the tumor-bearing mice.[1] For the PPTP studies, the agent was administered via the intraperitoneal (i.p.) route at a daily dose of 125 mg/kg on a days 1-3 and 8-10 schedule, repeated at day 21.[7][8][9]
-
Tumor growth was monitored over time and compared to vehicle-treated control groups.[1][5]
-
Tumors were excised for histological analysis to observe mitotic figures and apoptotic bodies.[1]
Experimental Workflow Visualization
The general workflow for evaluating a novel compound like GSK-923295, from initial screening to in vivo testing, is illustrated below.
Caption: General experimental workflow for GSK-923295.
Conclusion
GSK-923295 represents a targeted therapeutic strategy against cancer by specifically inhibiting the mitotic kinesin CENP-E. Its allosteric mechanism of action, leading to mitotic arrest and apoptosis, has demonstrated significant antitumor activity in a broad range of preclinical models and has been evaluated in a Phase I clinical trial.[1][5][10][11] The data presented in this guide provide a comprehensive overview of the molecular pharmacology of GSK-923295, supporting its continued investigation as a potential antineoplastic agent.
References
- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer | CoLab [colab.ws]
- 11. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
